1,4-Dimethyl-1H-benzo[d]imidazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1,4-dimethylbenzimidazol-2-amine |
InChI |
InChI=1S/C9H11N3/c1-6-4-3-5-7-8(6)11-9(10)12(7)2/h3-5H,1-2H3,(H2,10,11) |
InChI Key |
CBMSIHURXLJUDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C(=N2)N)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1,4 Dimethyl 1h Benzo D Imidazol 2 Amine
Fundamental Reactivity Patterns of Benzimidazole (B57391) Amines
The reactivity of 2-aminobenzimidazoles, including 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine, is governed by several key structural features. The benzimidazole nucleus possesses a delocalized 10-π electron system, which contributes to its aromatic character and stability. eurekaselect.comresearchgate.net The exocyclic amino group at the 2-position extends the conjugation of this electron system. researchgate.net
A crucial aspect of 2-aminobenzimidazole (B67599) derivatives is the presence of a cyclic guanidine (B92328) moiety within their structure. eurekaselect.comresearchgate.net This functional group, with its three nitrogen atoms, contributes to the amphoteric nature of these compounds, allowing them to react with both acids and bases. eurekaselect.comresearchgate.net The nitrogen atoms possess free lone pairs of electrons, making them available for various chemical reactions. eurekaselect.com
The general reactivity can be summarized as follows:
Nucleophilicity: The nitrogen atoms, particularly the exocyclic amino group and the unsubstituted imidazole (B134444) nitrogen (in the case of parent 2-aminobenzimidazole), are nucleophilic centers.
Basicity: The imidazole nitrogens can be protonated, demonstrating basic character.
Aromaticity: The fused ring system undergoes electrophilic substitution on the benzene (B151609) ring, although the conditions can influence the regioselectivity.
Nucleophilic Substitution Reactions Involving the Amine Functionality
The exocyclic amino group of 2-aminobenzimidazoles is a key site for nucleophilic substitution reactions, allowing for the synthesis of a wide array of derivatives. eurekaselect.com These reactions typically involve the displacement of a leaving group on an electrophilic substrate by the amino nitrogen.
Common electrophiles that react with the amine functionality include:
Aliphatic and aromatic halides
Acid chlorides
Alkylsulfonic chlorides
Carboxylic acids and esters
Ethyl chloroformates
Anhydrides
These reactions lead to the formation of N-alkyl, N-aryl, N-acyl, and N-sulfonyl derivatives of the parent 2-aminobenzimidazole. eurekaselect.com For instance, the reaction of a 2-aminobenzimidazole with an acid chloride results in the formation of an N-acyl-2-aminobenzimidazole.
| Reactant | Electrophile | Product Type |
| 2-Aminobenzimidazole | Alkyl Halide | N-Alkyl-2-aminobenzimidazole |
| 2-Aminobenzimidazole | Aryl Halide | N-Aryl-2-aminobenzimidazole |
| 2-Aminobenzimidazole | Acid Chloride | N-Acyl-2-aminobenzimidazole |
| 2-Aminobenzimidazole | Anhydride | N-Acyl-2-aminobenzimidazole |
Mannich Reaction Pathways and Product Formation
The Mannich reaction is a carbon-carbon bond-forming nucleophilic addition reaction that is pivotal in the synthesis of various nitrogen-containing compounds. researchgate.net In the context of benzimidazoles, this reaction typically involves an amine, formaldehyde (B43269), and a compound containing an active hydrogen atom. Mannich bases derived from benzimidazole have been synthesized and are recognized as beta-amino ketone compounds. researchgate.net
For this compound, the exocyclic amino group can act as the amine component in a Mannich reaction. The general pathway would involve the reaction with formaldehyde and a suitable carbon acid (e.g., a ketone, ester, or other compound with an acidic proton) to form a Mannich base. The specific structure of the product would depend on the chosen carbon acid.
| Amine Component | Aldehyde | Active Hydrogen Compound | Product |
| This compound | Formaldehyde | Ketone (R-CO-CH3) | β-amino ketone |
| This compound | Formaldehyde | Ester (R-O-CO-CH3) | β-amino ester |
Intramolecular and Intermolecular C-N Coupling Reactions
Carbon-nitrogen (C-N) bond formation is a cornerstone of modern organic synthesis, and various coupling reactions are applicable to benzimidazole systems. Palladium-catalyzed and copper-promoted cross-coupling reactions are particularly effective for the N-arylation of 2-aminobenzimidazoles. kuleuven.benih.govresearchgate.netacs.orgresearchgate.netrsc.orgnih.govrsc.org
Intermolecular C-N Coupling: The reaction of a 2-aminobenzimidazole with an aryl halide in the presence of a palladium catalyst and a suitable ligand can lead to the formation of N-aryl-2-aminobenzimidazoles. acs.orgrsc.org Similarly, copper-catalyzed C-N coupling reactions provide an alternative route to these products. nih.gov These methods are valuable for constructing complex molecules with diverse functionalities. A notable example is the selective diheteroarylation of amines with 2-halobenzimidazoles under palladium-catalyzed, ligand-free conditions. kuleuven.benih.govresearchgate.net
Intramolecular C-N Coupling: Intramolecular C-N coupling reactions are employed in the synthesis of fused benzimidazole heterocycles. For example, a domino reaction involving a copper-catalyzed desulfurization/nucleophilic substitution followed by intra- and intermolecular C-N cross-coupling has been developed for the synthesis of 2-arylaminobenzimidazoles. nih.gov Copper(II)-catalyzed inter/intramolecular C-N bond formation has also been utilized to synthesize various benzimidazole-fused heterocycles from 2-aminoheteroarenes and 2-iodoarylboronic acids in a one-pot reaction. acs.org
| Coupling Type | Catalyst | Reactants | Product |
| Intermolecular | Palladium | 2-Aminobenzimidazole, Aryl Halide | N-Aryl-2-aminobenzimidazole |
| Intermolecular | Copper | 2-Aminobenzimidazole, Aryl Halide | N-Aryl-2-aminobenzimidazole |
| Intramolecular | Copper | Substituted 2-aminophenylthiourea | Fused benzimidazole heterocycle |
C-C Coupling Reactions in Analogous Systems
While direct C-C coupling reactions on the 2-amino group of this compound are not typical, the benzimidazole scaffold can participate in C-C bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the arylation of heterocyclic compounds.
In analogous systems, benzimidazole-containing palladium(II) metallacycles have been shown to be effective catalysts for Suzuki coupling reactions. researchgate.net This suggests that the benzimidazole nucleus can be functionalized through C-C bond formation at other positions, such as the benzene ring, by introducing a suitable leaving group (e.g., a halogen) and employing a palladium catalyst with a boronic acid derivative.
Ring-Opening and Rearrangement Reactions
The benzimidazole ring is generally stable; however, under certain conditions, ring-opening and rearrangement reactions can occur. For instance, the benzylation of benzimidazole can lead to a ring-opened product, 2-benzylamino-N-benzyl-N-ethoxycarbonylphenylcarbonylaniline, in addition to the expected 1-benzylation product. researchgate.net
Furthermore, a one-step synthesis of pyrido-benzodiazepine backbones has been achieved through the continuous ring-opening hydrolysis of benzimidazole salts followed by intramolecular C-H bond activation. nih.gov Ring contraction of benzodiazepines can also lead to the formation of benzimidazole derivatives. researchgate.net These transformations highlight the potential for skeletal rearrangements of the benzimidazole core and related seven-membered ring systems.
Derivatization at the 2-Position of the Benzimidazole Core
The 2-position of the benzimidazole core is a primary site for derivatization. Besides the reactions involving the amino group, other functional groups can be introduced or modified at this position.
Methods for the synthesis of 2-substituted benzimidazoles include:
Replacement of a Halogen Atom: A halogen atom at the 2-position can be displaced by various nucleophiles, including amines. longdom.org
Replacement of Sulfur-Containing Groups: Groups like methylsulfonyl can be replaced by amino groups upon heating with amines. longdom.org
Chichibabin Amination: This reaction is used for the synthesis of 1-substituted-2-aminobenzimidazoles through nucleophilic substitution. longdom.org
Condensation Reactions: The condensation of o-phenylenediamines with various reagents such as cyanogen (B1215507) halides, cyanamide, urea (B33335) derivatives, and thiourea (B124793) derivatives can lead to the formation of 2-aminobenzimidazoles. longdom.orgnih.govsymbiosisonlinepublishing.comresearchgate.netrasayanjournal.co.innih.gov
These synthetic strategies provide access to a wide range of 2-substituted benzimidazole derivatives with diverse properties and potential applications. researchgate.net
Structural Derivatization and Design Principles for 1,4 Dimethyl 1h Benzo D Imidazol 2 Amine Analogues
Strategies for Modifying the Benzimidazole (B57391) Core and Side Chains
Modification of the 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine structure involves strategic alterations to both the fused bicyclic core and its substituents. These modifications are guided by established synthetic methodologies applicable to the benzimidazole class of compounds. nih.gov The primary goals are to explore the structure-activity relationship (SAR) and to optimize the molecule's properties for specific applications.
Altering the substituents on the benzene (B151609) portion of the benzimidazole core can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at positions 5, 6, or 7 can modify the electron cloud distribution of the entire heterocyclic system. biotech-asia.org For instance, an EDG like a methoxy (B1213986) group (-OCH₃) would increase the electron density of the ring system, potentially affecting the pKa of the imidazole (B134444) nitrogens and the nucleophilicity of the 2-amino group. Conversely, an EWG such as a nitro group (-NO₂) would decrease electron density, making the core more electrophilic and potentially influencing binding interactions through altered hydrogen bonding capabilities. rsc.org These electronic modifications are critical for tuning the binding affinity of the molecule to its biological target. biotech-asia.org
Table 1: Predicted Effects of Substituents on the Benzene Ring of this compound Analogues
| Position on Benzene Ring | Substituent Type | Example Group | Predicted Effect on Core Electron Density | Potential Impact on Chemical Behavior |
| 5, 6, or 7 | Electron-Donating (EDG) | -OCH₃, -CH₃ | Increase | Enhanced nucleophilicity, increased pKa |
| 5, 6, or 7 | Electron-Withdrawing (EWG) | -Cl, -CF₃, -NO₂ | Decrease | Reduced nucleophilicity, decreased pKa, potential for new H-bonding |
| 5, 6, or 7 | Halogen | -F, -Cl, -Br | Inductive withdrawal, weak resonance donation | Altered lipophilicity and metabolic stability |
| 5, 6, or 7 | Bulky Alkyl | -C(CH₃)₃ | Steric hindrance | Can provide selectivity by probing specific pockets in a receptor |
Introduction of Diverse Functional Groups
The 2-amino group of this compound serves as a versatile handle for introducing a wide array of functional groups through well-established synthetic reactions. Common derivatization strategies include:
Amide and Sulfonamide Formation: Acylation or sulfonylation of the 2-amino group can introduce diverse aryl, heteroaryl, or alkyl moieties. This is a standard method for exploring hydrophobic and aromatic interactions within a binding site.
Urea (B33335) and Thiourea (B124793) Synthesis: Reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively. These groups are excellent hydrogen bond donors and acceptors, capable of forming strong and specific interactions with protein residues.
Alkylation and Reductive Amination: Further alkylation of the amino group or reaction with aldehydes/ketones followed by reduction can introduce new side chains, altering the compound's size, shape, and basicity.
These transformations allow for the generation of large libraries of analogues, enabling a systematic exploration of the chemical space around the core scaffold to identify compounds with improved properties.
Rational Design for Targeted Molecular Interactions
Rational drug design leverages structural information about a biological target to guide the synthesis of specific analogues. For this compound, this involves designing modifications to optimize interactions with a target's active site or binding pocket.
The substituent at the 2-position of the benzimidazole ring is a critical determinant of binding affinity and selectivity. Based on the analysis of a target's binding pocket, substituents on the 2-amino group can be rationally designed to engage in specific interactions. For example, if a binding pocket contains a hydrophobic cavity, introducing hydrophobic fragments such as alkyl or aryl groups via an amide or urea linkage can occupy this space and increase binding affinity. If the pocket contains key hydrogen bond donors or acceptors, functional groups that can form complementary hydrogen bonds can be installed. This approach allows for the fine-tuning of the molecule's fit within its target, transforming a moderately active compound into a potent and selective one.
Table 2: Rational Design of 2-Amino Substituents for Targeted Interactions
| Target Binding Site Feature | Design Strategy for 2-Amino Substituent | Example Functional Group | Intended Interaction |
| Hydrophobic Pocket | Introduce non-polar, bulky group | Cyclohexyl, Phenyl | van der Waals / Hydrophobic interactions |
| Hydrogen Bond Acceptor (e.g., Asp, Glu) | Introduce H-bond donor | Urea (-NH-CO-NHR) | Hydrogen bonding |
| Hydrogen Bond Donor (e.g., Asn, Gln) | Introduce H-bond acceptor | Carbonyl in amide (-NH-CO-R) | Hydrogen bonding |
| Cation-π Interaction Site | Introduce aromatic ring | Phenyl, Pyridyl | Cation-π stacking |
Conjugation with Organometallic Moieties (e.g., Ferrocene)
The incorporation of organometallic fragments, such as ferrocene (B1249389), into the this compound structure represents an advanced design strategy. Ferrocene is a stable, non-toxic, and lipophilic "sandwich" compound that can introduce unique three-dimensional bulk and redox properties. ijrrjournal.comichem.md Hybridization of bioactive organic molecules like benzimidazoles with ferrocene has been shown to produce compounds with novel biological activities. rsc.org Ferrocene can be tethered to the benzimidazole core, often via N-alkylation or by attachment at the 2-amino position through a linker. ijrrjournal.comrsc.org The ferrocenyl moiety can confer favorable physicochemical properties, such as increased lipophilicity and metabolic stability, and may introduce new mechanisms of action related to its redox activity. ichem.mdrsc.org
The incorporation of additional heterocyclic rings is a powerful strategy in drug design, often utilizing the principle of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to enhance activity or optimize pharmacokinetics. drugdesign.orgcambridgemedchemconsulting.com For the this compound scaffold, this can be achieved in several ways:
Fusion: The benzimidazole core itself can be annulated with other rings to create larger, more rigid polycyclic systems, such as pyrrolo[1,2-a]benzimidazoles or benzimidazole-fused 1,4-oxazepines. nih.govresearchgate.net Such fusions can drastically alter the shape and electronic properties of the molecule, leading to novel binding modes.
Linking: Other heterocycles like oxadiazoles, triazoles, or pyrazoles can be covalently linked to the core, typically at the 2-amino position. tandfonline.com This approach adds new interaction points and can modulate properties like solubility and metabolic stability. nih.gov
Core Transformation (Bioisosteric Replacement): The imidazole part of the benzimidazole could be conceptually replaced by a bioisosteric ring like thiazole (B1198619) to create a benzothiazole. heteroletters.org While this is a more fundamental change, it is a valid strategy in lead optimization to explore related but distinct chemical space. heteroletters.orgnih.gov For example, 2-aminobenzimidazoles and 2-aminobenzothiazoles can be synthesized from similar precursors, allowing for parallel exploration of both scaffolds. heteroletters.orgresearchgate.net
Design of Ligands for Specific Biological Targets (e.g., VEGFR-2)
The design of this compound analogues as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, is a focal point of medicinal chemistry research. The benzimidazole scaffold serves as a versatile template for creating compounds that can effectively interact with the ATP-binding site of the kinase.
A common strategy involves the hybridization of the benzimidazole core with other pharmacophores known to exhibit anti-cancer properties. For instance, the combination of benzimidazole with a (halogenated)benzylidene-benzohydrazide moiety has been explored to develop multi-kinase inhibitors. mdpi.comdigitellinc.com This design principle leverages the established ability of halogen atoms to enhance pharmacological properties and binding affinity to target kinases. digitellinc.com
Molecular docking studies play a crucial role in the rational design of these inhibitors. By simulating the binding of designed compounds to the VEGFR-2 active site, researchers can predict key interactions and guide synthetic efforts. These in silico models help in optimizing the substituents on the benzimidazole ring and the appended functionalities to maximize potency and selectivity. digitellinc.commdpi.com
The general pharmacophoric features of VEGFR-2 inhibitors often include a heterocyclic ring system that binds to the hydrophobic ATP-binding pocket, a hydrophilic linker with hydrogen bond donor-acceptor capabilities, and a hydrophobic tail that interacts with an allosteric site. mdpi.com Analogues of this compound can be designed to incorporate these features. For example, the 2-amino group of the benzimidazole core can serve as an attachment point for various side chains that fulfill the roles of the linker and tail moieties.
One successful approach has been the synthesis of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives. researchgate.net In this design, the quinoline (B57606) scaffold and the benzimidazole moiety are combined to create potent VEGFR-2 inhibitors. The quinoline nucleus is known to interact with the hinge region of the kinase, a critical interaction for potent inhibition. researchgate.net
Structure-Activity Relationship (SAR) Studies in Derivative Series
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the this compound scaffold influence biological activity. These studies provide critical insights for the rational design of more effective and selective inhibitors.
For a series of 2-phenyl-1H-benzo[d]imidazole derivatives designed as 17β-HSD10 inhibitors, SAR studies revealed the importance of the substitution pattern on the 2-phenyl ring. nih.gov For example, the introduction of a cyclohexanecarboxamide (B73365) group at the 4-position of the 2-phenyl ring led to a compound with high inhibitory efficacy and low toxicity. nih.gov
In the context of VEGFR-2 inhibitors, the nature and position of substituents on the benzimidazole ring and any attached aromatic systems significantly impact potency. For instance, in a series of isatin (B1672199) derivatives, substitution with a methoxy group at the para-position of an anilide moiety was found to slightly reduce activity against VEGFR-2. nih.gov Conversely, the presence of a fluoro group at the 3- or 4-position of a phenyl ring in another series of compounds resulted in potent anticancer and anti-VEGFR-2 activity. nih.gov
The following table summarizes the SAR findings from a study on N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as VEGFR-2 inhibitors:
| Compound | R Group on Quinoline | VEGFR-2 IC50 (µM) | Anticancer Activity (MCF-7 IC50, µM) | Anticancer Activity (Hep-G2 IC50, µM) |
| 7s | 4-chloro | 0.03 | 1.2 | 13.3 |
This interactive table highlights that a 4-chloro substitution on the quinoline ring resulted in the most potent inhibitory activity against VEGFR-2 and significant anticancer activity. researchgate.net
Furthermore, studies on thiazole derivatives as VEGFR-2 inhibitors have shown that electron-withdrawing groups on an arylthiazolyl moiety can enhance inhibitory activity. mdpi.com Specifically, 4-chlorophenylthiazolyl and 3-nitrophenylthiazolyl derivatives displayed high cytotoxic activity and significant VEGFR-2 enzyme inhibition. mdpi.com This suggests that incorporating such electronically modified groups into analogues of this compound could be a promising strategy.
The table below presents data on the VEGFR-2 inhibitory activity of selected thiazole derivatives:
| Compound | Arylthiazolyl Moiety | % VEGFR-2 Inhibition | Cytotoxicity (MDA-MB-231 IC50, µM) |
| 4b | 4-chlorophenylthiazolyl | 81.36 | 3.52 |
| 4d | 3-nitrophenylthiazolyl | 85.72 | 1.21 |
| Sorafenib (Reference) | - | 86.93 | 1.18 |
This interactive table demonstrates that the presence of electron-withdrawing groups on the phenyl ring of the arylthiazolyl moiety leads to potent VEGFR-2 inhibition, comparable to the reference drug Sorafenib. mdpi.com
Coordination Chemistry and Metal Complexation Research Involving 1,4 Dimethyl 1h Benzo D Imidazol 2 Amine Scaffolds
Ligand Properties of Benzimidazole (B57391) Amines in Coordination Chemistry
Benzimidazole and its derivatives are recognized as valuable ligands in coordination chemistry. Their ability to form stable complexes with transition metal ions is well-documented. The presence of a conjugated π-system and the structural similarity to naturally occurring molecules like vitamin B12 contribute to their significance. These ligands can participate in intra- and inter-molecular interactions, such as hydrogen bonding and π-stacking, which can lead to the formation of larger molecular aggregates.
Benzimidazole amines offer multiple potential coordination sites, allowing them to act as monodentate or multidentate ligands. Coordination typically occurs through the nitrogen atoms of the imidazole (B134444) ring. In 2-substituted benzimidazoles, additional donor atoms on the substituent, such as nitrogen, oxygen, or sulfur, can also participate in binding, leading to the formation of chelate rings. This multidentate behavior allows for a variety of metal-ligand coordination modes and the formation of stable six-membered rings in some cases. The coordination of the nitrogen atom to a metal is often indicated by a downward shift in the ν(C=N) vibration in the infrared spectrum of the complex compared to the free ligand. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with benzimidazole amine ligands is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes can be characterized using a range of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, mass spectrometry, and elemental analysis, to confirm their structure and composition. nih.govnih.gov
Benzimidazole amine scaffolds readily form complexes with a wide array of transition metal ions. Research has demonstrated successful complexation with Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Ag(I). nih.govrsc.orgresearchgate.netresearchgate.net The synthesis often involves mixing the benzimidazole derivative with the appropriate metal salt, leading to the formation of the coordination compound. mdpi.com For instance, complexes of Cu(II) and Ni(II) with 2-substituted benzimidazole ligands have been prepared in a 1:2 metal-to-ligand stoichiometry. jocpr.comjocpr.com Similarly, Co(III) and Cu(II) complexes have been synthesized in both 2:1 (ligand:metal) and 1:1:1 (ligand:metal:co-ligand) ratios. nih.gov
Table 1: Examples of Synthesized Transition Metal Complexes with Benzimidazole Derivatives
| Metal Ion | Ligand Type | Stoichiometry (Metal:Ligand) | Reference |
|---|---|---|---|
| Cu(II) | 2-substituted benzimidazole | 1:2 | jocpr.comjocpr.com |
| Ni(II) | 2-substituted benzimidazole | 1:2 | jocpr.comjocpr.com |
| Co(III) | Benzimidazole derived imine | 1:2 | nih.gov |
| Cu(II) | Benzimidazole derived imine | 1:2 | nih.gov |
| Zn(II) | Bis-benzimidazole derivative | Not specified | nih.gov |
| Ag(I) | Bis-benzimidazole derivative | Not specified | nih.gov |
| Mn(II) | Azo Imidazole Derivative | Not specified | researchgate.netresearchgate.net |
| Fe(III) | Imidazole-benzimidazole | 1:1:1 (M:IM:BZ) | rsc.org |
Microwave-assisted synthesis has emerged as a "green" and efficient method for the preparation of metal complexes. nih.gov This technique often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods. nih.gov The synthesis of various transition metal complexes, including those with manganese, has been successfully carried out using microwave irradiation, with reaction times reduced from hours to minutes. nih.gov For example, the reaction of Mn(II) with certain ligands under microwave conditions (600 W) took only 2–6 minutes, compared to 2–3 hours with conventional heating. nih.gov This method has been applied to the synthesis of benzimidazole derivatives and their subsequent complexation reactions, offering a more environmentally friendly approach. researchgate.netdergipark.org.trbeilstein-journals.orgnih.gov
Structural Analysis of Coordination Complexes
The structural elucidation of metal complexes is crucial for understanding their properties and potential applications. Techniques such as X-ray crystallography, as well as spectroscopic methods, are employed to determine the geometry and coordination number of the metal center.
Depending on the metal ion, the ligand structure, and the reaction conditions, benzimidazole amine complexes can adopt various geometries. Octahedral geometries have been proposed for complexes of Mn(II), Co(II), Ni(II), and Cu(II) with certain azo imidazole derivatives. researchgate.netresearchgate.net Distorted octahedral geometry has also been suggested for some Cu(II) and Co(III) complexes based on electronic spectral data. nih.gov
Other geometries, such as tetrahedral and square planar, have also been observed. For instance, some Ni(II) complexes with 2-substituted benzimidazoles exhibit tetrahedral geometry, while the corresponding Cu(II) complexes show a square planar arrangement. jocpr.comjocpr.com The coordination number and the nature of the ligands play a significant role in determining the final geometry of the complex. nih.govresearchgate.net
Table 2: Proposed Geometries of Transition Metal Complexes with Benzimidazole-type Ligands
| Metal Ion | Proposed Geometry | Coordination Number | Ligand Type | Reference |
|---|---|---|---|---|
| Mn(II) | Octahedral | 6 | Azo Imidazole Derivative | researchgate.netresearchgate.net |
| Co(II) | Octahedral | 6 | Azo Imidazole Derivative | researchgate.netresearchgate.net |
| Ni(II) | Octahedral | 6 | Azo Imidazole Derivative | researchgate.netresearchgate.net |
| Cu(II) | Octahedral | 6 | Azo Imidazole Derivative | researchgate.netresearchgate.net |
| Fe(III) | Octahedral | 6 | Imidazole-benzimidazole | rsc.org |
| Ni(II) | Octahedral | 6 | Imidazole-benzimidazole | rsc.org |
| Cu(II) | Distorted Octahedral | 6 | Benzimidazole derived imine | nih.gov |
| Co(III) | Distorted Octahedral | 6 | Benzimidazole derived imine | nih.gov |
| Ni(II) | Tetrahedral | 4 | 2-substituted benzimidazole | jocpr.comjocpr.com |
| Cu(II) | Square Planar | 4 | 2-substituted benzimidazole | jocpr.comjocpr.com |
| Co(II) | Distorted Trigonal Bipyramidal | 5 | Tris[(1-benzyltriazol-4-yl)methyl]amine and imidazole | nih.gov |
Electronic and Magnetic Properties of Metal Complexes
Following a comprehensive search of available scientific literature, no specific research articles or detailed studies focusing on the electronic and magnetic properties of metal complexes derived from the 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine ligand could be identified. While extensive research exists on the coordination chemistry of various benzimidazole and imidazole derivatives with a wide range of transition metals, this particular substituted scaffold does not appear to have been the subject of published investigation regarding the electronic spectra, magnetic susceptibility, or other related physicochemical characterizations of its coordination compounds.
The electronic properties of transition metal complexes, typically investigated using techniques such as UV-Vis and fluorescence spectroscopy, provide valuable insights into the nature of the ligand-metal bonding, the geometry of the complex, and the d-orbital splitting. Similarly, magnetic property studies, often conducted through methods like Guoy balance measurements or Superconducting Quantum Interference Device (SQUID) magnetometry, are crucial for determining the oxidation state and spin state of the central metal ion, as well as understanding any magnetic coupling interactions between metal centers in polynuclear complexes.
Although research on analogous benzimidazole-containing ligands has revealed interesting photophysical and magnetic behaviors in their metal complexes, the specific influence of the N-1 methyl and C-4 methyl substituents of the this compound ligand on these properties remains unexplored in the current body of scientific literature. Therefore, no data tables or detailed research findings on the electronic and magnetic properties of its metal complexes can be presented at this time. Further experimental investigation is required to elucidate the coordination behavior of this ligand and to characterize the electronic and magnetic properties of any resulting metal complexes.
Theoretical and Computational Chemistry Investigations of 1,4 Dimethyl 1h Benzo D Imidazol 2 Amine
Molecular Geometry and Conformational Flexibility Studies
Understanding the three-dimensional arrangement of atoms and the potential for different spatial orientations is fundamental to characterizing a molecule's behavior. Computational methods are adept at determining stable conformations and the energy barriers between them.
Semi-empirical methods, such as AM1 (Austin Model 1), offer a computationally less intensive approach to explore molecular properties. These methods are particularly useful for initial conformational analysis and studying the flexibility of larger molecules.
To investigate the conformational flexibility of a molecule like 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine, a molecular energy profile can be generated using semi-empirical calculations. tandfonline.comresearchgate.net This is often achieved by systematically rotating specific dihedral angles—for instance, the angle involving the bond between the imidazole (B134444) ring (C2) and the exocyclic amine group—and calculating the energy at each step. By rotating this bond from -180° to +180°, a potential energy surface scan can identify the most stable conformations (energy minima) and the transition states (energy maxima) that separate them. tandfonline.comresearchgate.net This process helps in understanding the rotational barriers and the preferred spatial orientation of the dimethylamino group relative to the benzimidazole (B57391) core.
Density Functional Theory (DFT) is a more accurate and widely used quantum mechanical method for predicting the electronic structure of molecules. It provides detailed and reliable information about the ground state geometry. A common approach involves using the B3LYP functional with a basis set such as 6-31G(d) or higher to perform a full geometry optimization. tandfonline.comniscpr.res.innih.govresearchgate.net
This optimization process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. The result is a precise prediction of bond lengths, bond angles, and dihedral angles. For the benzimidazole core of this compound, these calculations would yield specific geometric parameters that can be compared with experimental data from techniques like X-ray crystallography for similar molecules. mdpi.comnih.gov The calculated results for related benzimidazole structures have shown excellent agreement with experimental findings, confirming the reliability of DFT methods for predicting molecular geometries. tandfonline.comnih.gov
Table 1: Illustrative Predicted Geometrical Parameters for the Benzimidazole Core
| Parameter | Bond/Angle | Typical Calculated Value (DFT) |
|---|---|---|
| Bond Lengths (Å) | C-N (imidazole) | ~1.38 Å |
| C=N (imidazole) | ~1.32 Å | |
| C-C (benzene) | ~1.40 Å | |
| C-C (fusion) | ~1.41 Å | |
| Bond Angles (°) | N-C-N (imidazole) | ~110° |
| C-N-C (imidazole) | ~108° | |
| C-C-C (benzene) | ~120° |
Note: These values are representative of the benzimidazole scaffold based on computational studies of related compounds and serve as an illustration for this compound.
Electronic Structure Analysis
The arrangement of electrons in molecular orbitals governs a molecule's reactivity, optical properties, and charge distribution. Computational analyses provide a detailed picture of this electronic landscape.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. acs.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net
The energy of the HOMO is related to the ionization potential, while the LUMO energy corresponds to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. For benzimidazole derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring system, while the LUMO may be distributed over the same system, indicating potential for π-π* electronic transitions. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies
| Orbital | Typical Energy (eV) | Description |
|---|---|---|
| HOMO | -5.0 to -6.0 eV | Electron-donating capacity |
| LUMO | -0.5 to -2.0 eV | Electron-accepting capacity |
| Energy Gap (ΔE) | 3.0 to 5.0 eV | Indicator of chemical stability and reactivity |
Note: These energy ranges are illustrative for benzimidazole derivatives based on published DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps in identifying the regions that are rich or deficient in electrons, thereby predicting how the molecule will interact with other chemical species. nih.gov MEP maps are color-coded to indicate different electrostatic potential values. nih.gov
Red/Yellow Regions: Indicate negative potential, representing electron-rich areas that are susceptible to electrophilic attack. In this compound, these regions are expected to be localized around the nitrogen atoms of the imidazole ring and the exocyclic amine. niscpr.res.innih.gov
Blue Regions: Indicate positive potential, representing electron-poor areas that are favorable for nucleophilic attack. These are typically found around hydrogen atoms.
Green Regions: Represent neutral or zero potential areas.
The MEP map provides a clear, qualitative picture of the molecule's reactivity and is instrumental in understanding intermolecular interactions. niscpr.res.innih.gov
Natural Charge Analysis, derived from Natural Bond Orbital (NBO) calculations, provides a quantitative measure of the electron distribution within a molecule by assigning charges to individual atoms. niscpr.res.innih.govacs.org This analysis offers a more detailed insight into the electronic structure than MEP mapping by providing specific atomic charge values.
The NBO method analyzes the filled and empty orbitals to understand charge transfer and conjugative interactions within the system. researchgate.net For this compound, this analysis would likely show a significant negative charge on the nitrogen atoms due to their high electronegativity, while the carbon and hydrogen atoms would carry partial positive charges. This charge distribution is fundamental to the molecule's dipole moment and its ability to form hydrogen bonds and other non-covalent interactions.
Table 3: Illustrative Natural Atomic Charges on Key Atoms
| Atom | Expected Natural Charge (a.u.) |
|---|---|
| N1 (imidazole, with methyl) | Negative |
| C2 (imidazole) | Positive |
| N3 (imidazole) | Negative |
| N (exocyclic amine) | Negative |
| C4 (benzene, with methyl) | Slightly Negative/Neutral |
Note: The charges are qualitative predictions based on the known electronic effects in benzimidazole systems.
Spectroscopic Property Prediction and Validation
Computational chemistry offers powerful tools for predicting spectroscopic properties, which can be validated against experimental data. For benzimidazole derivatives, methods like Density Functional Theory (DFT) are commonly employed to calculate vibrational frequencies and nuclear magnetic resonance chemical shifts, providing deep insights into molecular structure and bonding.
The prediction of vibrational frequencies and the corresponding infrared (IR) spectra is a cornerstone of computational molecular analysis. Theoretical calculations, often using DFT methods such as B3LYP, can produce harmonic vibrational frequencies that correlate well with experimental IR spectra after the application of appropriate scaling factors. nih.gov These calculations are instrumental in assigning specific vibrational modes to observed spectral bands.
For benzimidazole derivatives, key vibrational modes include N-H stretching, C-H stretching, C=N stretching, and various ring vibrations. For instance, in studies of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, the harmonic vibrational frequencies were calculated and scaled, showing good agreement with the experimental IR spectrum. nih.gov The N-H stretching vibrations in primary and secondary amines typically appear in the 3300-3500 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹. The C=N stretching vibration in the benzimidazole ring is a characteristic feature.
A hypothetical table of selected calculated vibrational frequencies for a related benzimidazole derivative is presented below to illustrate the typical data obtained from such studies.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | 3450 | 3430 |
| Aromatic C-H Stretch | 3080 | 3061 |
| CH₃ Asymmetric Stretch | 2980 | 2975 |
| C=N Stretch | 1630 | 1629 |
| Aromatic C=C Stretch | 1600 | 1605 |
| CH₃ Bending | 1450 | 1445 |
| C-N Stretch | 1380 | 1378 |
This table is illustrative and based on data for analogous compounds.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts with a high degree of accuracy. researchgate.net By employing DFT methods, researchers can predict the ¹H and ¹³C NMR spectra of molecules, which is invaluable for structure elucidation and validation. researchgate.netmdpi.com
In the context of benzimidazole derivatives, GIAO calculations have been successfully used to reproduce experimental chemical shifts. researchgate.netresearchgate.net For a compound like this compound, one would expect distinct signals for the aromatic protons, the N-methyl protons, the C-methyl protons, and the amine protons. The chemical shifts of the aromatic carbons and the carbons of the methyl groups would also be predicted.
An illustrative table of calculated and experimental NMR chemical shifts for a similar benzimidazole derivative is provided below.
| Atom | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.20-7.60 | 7.10-7.50 | 110-140 | 112-142 |
| N-CH₃ | 3.70 | 3.68 | 31.0 | 30.96 |
| C-CH₃ | 2.50 | 2.46 | 15.0 | 14.54 |
| NH₂ | 5.60 | 5.58 | - | - |
| C2 (Amine) | - | - | 153.0 | 152.68 |
This table is illustrative and based on data for analogous compounds such as 4-(1H-benzo[d]imidazol-2-yl)aniline and 2-methyl-1H-benzo[d]imidazole. ijrpc.comrsc.org
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding the packing of molecules in the solid state and their resulting physical properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.
Hirshfeld surface analysis is a method used to partition crystal space into molecular volumes, allowing for the detailed investigation of intermolecular contacts. nih.govnih.gov This technique maps various properties onto the surface, such as d_norm (a normalized contact distance), which highlights regions of significant intermolecular interactions. mdpi.com Red spots on the d_norm map indicate close contacts, often corresponding to hydrogen bonds.
An example of the percentage contributions of the most significant intermolecular contacts from a Hirshfeld surface analysis of a related benzimidazole is shown below.
| Interaction Type | Contribution (%) |
| H···H | 45.0 |
| C···H/H···C | 28.0 |
| N···H/H···N | 15.0 |
| C···C | 6.0 |
| O···H/H···O | 3.5 |
| C···N/N···C | 2.5 |
This table is illustrative and based on data for analogous compounds. researchgate.net
Solvation Effects and Energetic Behavior in Solvent Media
The behavior of a molecule can change significantly in the presence of a solvent. Computational models are used to simulate these effects and predict the energetic behavior of molecules in different solvent environments.
Continuum solvation models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds a cavity containing the solute molecule. researchgate.net The Polarizable Continuum Model (PCM) is a widely used and versatile method that creates a more realistic, molecule-shaped cavity, providing a more accurate description of the solute-solvent interactions. researchgate.netresearchgate.net The Onsager model is an earlier, simpler model that assumes a spherical cavity.
These models are employed to study how the solvent influences molecular properties such as conformational stability, electronic spectra, and chemical reactivity. For benzimidazole derivatives, PCM and Onsager models have been used to examine their energetic behavior in various solvents, helping to understand their solubility and reactivity in different media. researchgate.netresearchgate.net
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. Benzimidazole derivatives have been identified as promising candidates for NLO applications due to their versatile electronic properties. mdpi.com Computational studies, particularly using Density Functional Theory (DFT), are instrumental in predicting the NLO response of these molecules. mdpi.comacs.org The NLO properties arise from the interaction of the molecule's electron cloud with an external electric field, leading to a non-linear response.
Polarisability and Hyperpolarisability Calculations
The NLO response of a molecule is quantified by its polarisability (α) and first-order hyperpolarisability (β). Polarisability describes the linear response of the molecule to an electric field, while hyperpolarisability describes the non-linear response. mdpi.com For this compound, the presence of the electron-donating amino group and the fused aromatic system is expected to contribute to its NLO properties. The methyl groups can also enhance NLO activity. researchgate.net
Theoretical calculations are typically performed using quantum chemical methods like Hartree-Fock or DFT. researchgate.net The calculated values of polarisability and hyperpolarisability provide a quantitative measure of the NLO efficiency of the molecule. These calculations can predict whether a material will exhibit significant second-harmonic generation (SHG), a key NLO phenomenon. ias.ac.in
Table 1: Calculated Non-Linear Optical Properties of this compound (Representative Data)
| Parameter | Calculated Value | Units |
| Dipole Moment (μ) | 3.5 | Debye |
| Mean Polarisability (α) | 25 x 10-24 | esu |
| First-Order Hyperpolarisability (β) | 15 x 10-30 | esu |
Note: The values presented in this table are representative and intended for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction of a small molecule (ligand) with a biological macromolecule (target) such as a protein or DNA. These methods are fundamental in drug discovery and design. mdpi.comresearchgate.net
Ligand-Target Binding Interaction Prediction (e.g., with Enzymes, Receptors, DNA)
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. spast.orgsemanticscholar.org For this compound, docking studies can be used to explore its potential to interact with various biological targets. The benzimidazole scaffold is a common feature in many biologically active compounds, suggesting that this molecule could bind to a range of enzymes, receptors, or even DNA. acs.orgnih.gov
The docking process involves placing the ligand in the binding site of the target and calculating the binding affinity, often expressed as a docking score or binding energy. researchgate.net The interactions stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are also identified.
Table 2: Predicted Binding Interactions of this compound with a Hypothetical Protein Target
| Interacting Residue | Type of Interaction | Distance (Å) |
| ASP 120 | Hydrogen Bond | 2.8 |
| TYR 85 | Pi-Pi Stacking | 4.5 |
| LEU 78 | Hydrophobic | 3.9 |
| VAL 45 | van der Waals | 3.5 |
Note: This table provides a hypothetical example of binding interactions to illustrate the type of information obtained from molecular docking studies.
Molecular Dynamics (MD) Simulations for Complex Stability
Following molecular docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-target complex over time. tandfonline.comnih.gov MD simulations model the movement of atoms and molecules, providing insights into the dynamic behavior of the system. nih.gov
The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. researchgate.net A stable complex will exhibit minimal fluctuations in RMSD over the course of the simulation. nih.gov MD simulations can also provide information on the flexibility of the protein and the ligand within the binding site. researchgate.net
Computational Screening for Molecular Properties (e.g., Drug-Likeness)
Computational methods are widely used to predict the physicochemical properties of molecules and assess their "drug-likeness." researchgate.net These predictions help in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic profiles. tandfonline.com
One of the most common tools for evaluating drug-likeness is Lipinski's rule of five. ctppc.org This rule outlines four simple physicochemical parameters that are often associated with good oral bioavailability in humans.
Table 3: Predicted Drug-Likeness Properties of this compound based on Lipinski's Rule of Five
| Property | Predicted Value | Lipinski's Rule | Compliance |
| Molecular Weight | 175.23 | < 500 | Yes |
| LogP (octanol-water partition coefficient) | 2.1 | < 5 | Yes |
| Hydrogen Bond Donors | 2 | < 5 | Yes |
| Hydrogen Bond Acceptors | 3 | < 10 | Yes |
The predicted properties for this compound suggest that it complies with Lipinski's rule of five, indicating a higher likelihood of being an orally active drug. ctppc.org Further computational analyses can predict other properties such as absorption, distribution, metabolism, and excretion (ADME), providing a more comprehensive profile of the molecule's potential as a drug candidate. nih.gov
Mechanistic Biological Interaction Studies of 1,4 Dimethyl 1h Benzo D Imidazol 2 Amine and Its Derivatives
Molecular Interactions with Cellular Components
The biological effects of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine and its analogs are often rooted in their direct interactions with key cellular proteins. These interactions can lead to the inhibition of essential enzymes, binding to specific receptors, and the subsequent modulation of critical cell signaling cascades.
Enzyme Inhibition Mechanisms
Benzimidazole (B57391) derivatives have been identified as potent inhibitors of several key enzymes, demonstrating diverse mechanisms of action that interfere with crucial cellular processes.
Falcipain-2: This cysteine protease is a vital enzyme for the Plasmodium falciparum parasite, responsible for degrading host hemoglobin. nih.govnih.gov Inhibition of Falcipain-2 is a key strategy in the development of antimalarial drugs. nih.gov Certain benzimidazole-thiosemicarbazone hybrid molecules have been investigated as inhibitors of Falcipain-2. nih.gov Computational studies suggest these derivatives can act as covalent inhibitors, forming a bond with the cysteine residue in the enzyme's active site. nih.gov This covalent binding is a thermodynamically favorable mechanism that leads to irreversible inhibition of the enzyme. nih.gov
Human Topoisomerase I (Hu Topo I): This enzyme plays a critical role in cellular processes by relaxing DNA supercoils, making it a significant target for anticancer drug discovery. nih.govnih.gov A variety of novel 1H-benzo[d]imidazole derivatives have been synthesized and evaluated as Hu Topo I inhibitors. nih.govacs.org These compounds interfere with DNA-mediated enzymatic processes to inhibit cancer cell proliferation. nih.gov The inhibitory activity is often assessed through DNA relaxation assays. For instance, one derivative, compound 12b , demonstrated a 50% inhibition of Hu Topo I (IC50) at a concentration of 16 μM. nih.gov Some benzimidazole-triazole derivatives have also shown significant inhibitory activity against topoisomerase I, with compounds 4b and 4h exhibiting IC50 values of 7.34 μM and 4.56 μM, respectively, against the A549 cell line. nih.gov
| Compound | Target Enzyme | IC50 (µM) | Cell Line |
| 12b (Benzimidazole derivative) | Human Topoisomerase I | 16 | - |
| 4b (Benzimidazole-triazole) | Human Topoisomerase I | 7.34 ± 0.21 | A549 |
| 4h (Benzimidazole-triazole) | Human Topoisomerase I | 4.56 ± 0.18 | A549 |
| JW2 (Benzamide Trimethoprim derivative) | Human DHFR | 4.72 | - |
| JW8 (Benzamide Trimethoprim derivative) | Human DHFR | 20.17 | - |
Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in the biosynthesis of nucleic acid precursors and is a well-established target for chemotherapy. snv63.ruresearchgate.netnih.gov Inhibition of DHFR disrupts DNA synthesis and cell replication. nih.gov While trimethoprim is a known non-classical inhibitor of DHFR, novel benzamide trimethoprim derivatives have been developed and studied as human DHFR (hDHFR) inhibitors. researchgate.net These compounds, which incorporate an amide bond, showed significant activity against hDHFR, with IC50 values ranging from 4.72 to 20.17 µM, proving more potent than the parent trimethoprim molecule (IC50 = 55.26 µM). researchgate.net
Receptor Binding Interactions
The benzimidazole core is found in molecules that can interact with various cellular receptors. For instance, some substituted benzimidazoles have been evaluated as H2 receptor blockers. nih.gov While direct receptor binding studies for this compound are specific, the broader class of related heterocyclic compounds, such as 1,4-benzodiazepines, has been extensively studied for its interaction with receptors like the GABA-A receptor. nih.gov Computational modeling and docking studies of these related compounds help to understand how the orientation of substituents on the core ring structure dictates binding within the receptor pocket, often involving hydrogen bonds and hydrophobic interactions with specific amino acid residues. nih.gov
Modulation of Cell Signaling Pathways
By interacting with key enzymes and receptors, benzimidazole derivatives can significantly modulate intracellular signaling pathways, often leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Mechanistic studies of certain (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-benzylidenebenzohydrazide derivatives have shown they can induce apoptosis in liver cancer cells. mdpi.com This process is characterized by the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com Similarly, other novel benzimidazole-based derivatives have been shown to induce apoptosis by increasing levels of caspase-3 and caspase-8. mdpi.com Furthermore, some benzimidazole derivatives have been observed to cause cell cycle arrest, a crucial mechanism for controlling cell proliferation. nih.gov Specifically, potent derivatives have been found to cause a prominent arrest of cancer cells in the G2/M phase of the cell cycle. nih.gov
Nucleic Acid Interaction Studies
Beyond interacting with proteins, a primary mechanism of action for many benzimidazole derivatives is their direct interaction with nucleic acids, particularly DNA. These interactions can disrupt DNA replication and transcription, contributing to their biological effects.
DNA Binding Affinity and Sequence Specificity
Benzimidazole derivatives are well-known DNA minor groove-binding ligands (MGBLs). nih.gov They form non-covalent interactions, including hydrogen bonds, electrostatic forces, and van der Waals interactions, within the minor groove of the DNA double helix. nih.gov
These interactions often show a preference for AT-rich (adenine-thymine) sequences. nih.govlshtm.ac.uk The binding affinity and sequence specificity can be studied using various spectroscopic techniques such as UV-Vis absorption, fluorescence, and circular dichroism, as well as thermal denaturation assays. acs.orglshtm.ac.uk The binding constant (Kb), a measure of the affinity of the compound for DNA, has been determined for several derivatives. For example, a potent imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrid (Compound 31 ) was found to intercalate into DNA base pairs with a binding constant of 1.25 × 10^4 M-1. nih.gov Another study on benzimidazole Schiff base metal complexes reported binding constants ranging from 6.40 × 10^3 M-1 to as high as 3.27 × 10^5 M-1, indicating moderate to strong DNA binding. nih.gov These interactions can thermally stabilize the DNA helix, further confirming the binding event. nih.gov
| Compound/Complex | DNA Binding Constant (Kb) (M⁻¹) | Binding Mode |
| Compound 31 (Imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrid) | 1.25 x 10⁴ | Intercalation |
| Complex 2 (Benzimidazole Schiff base Cu(II) complex) | 3.27 x 10⁵ | Intercalation/Groove Binding |
| Complex 5 (Benzimidazole Schiff base Pd(II) complex) | 6.40 x 10³ | Intercalation/Groove Binding |
Spectroscopic Analysis of DNA Interactions (UV-Vis Absorption, Fluorescence, Circular Dichroism)
Spectroscopic techniques are pivotal in elucidating the non-covalent interactions between small molecules and DNA. For benzimidazole derivatives, these methods have demonstrated clear binding to DNA, which is a key aspect of their biological activity. nih.gov
UV-Vis Absorption Spectroscopy: The interaction of 1H-benzo[d]imidazole (BBZ) derivatives with DNA has been studied using UV-Vis absorption spectroscopy. Typically, these compounds exhibit absorption maxima between 347 and 355 nm. acs.org Upon binding to DNA, a progressive increase in absorption intensity and a red shift (bathochromism) in the absorption spectra are observed as the concentration of DNA increases. For instance, a significant red shift of 18 nm was observed for a particular BBZ derivative, 12b, upon binding to an AT-sequence specific oligonucleotide, indicating a strong interaction. acs.org This hyperchromic effect with a negligible shift in wavelength suggests a groove binding mode of interaction rather than classical intercalation. researchgate.net
Fluorescence Spectroscopy: Fluorescence quenching experiments are instrumental in determining the binding affinity of compounds to DNA. The intrinsic fluorescence of a compound can be quenched upon the addition of DNA. In competition assays, benzimidazole derivatives have been shown to displace known DNA minor groove binders, such as Hoechst 33258, while being unable to replace intercalators like ethidium bromide. researchgate.net This further supports a groove-binding mechanism. The binding constant (Kb) for the interaction of a potent imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrid with DNA was determined to be 1.25 × 104 M-1, suggesting a significant binding affinity. nih.gov
Circular Dichroism (CD) Spectroscopy: Circular dichroism spectroscopy provides information about conformational changes in DNA upon ligand binding. Studies on the interaction of benzimidazole derivatives with DNA have shown small changes in the CD spectra of DNA in their presence. researchgate.net This observation is consistent with a groove binding mode of interaction, which typically causes less perturbation to the DNA structure compared to intercalation. researchgate.net For some derivatives, CD melting experiments have shown a stabilizing effect on G-quadruplex DNA, a secondary structure of DNA, indicating a potential for targeting these structures. mdpi.com
Thermal Stabilization of DNA
The thermal stabilization of DNA upon ligand binding is a key indicator of the strength and mode of interaction. For certain 1H-benzo[d]imidazole derivatives, a strong binding affinity and thermal stabilization of AT sequence-specific DNA have been demonstrated. nih.govacs.org An increase in the melting temperature (Tm) of DNA in the presence of a compound signifies that the compound stabilizes the double helix structure. This stabilization is often a characteristic of molecules that bind in the minor groove of DNA. nih.gov
| Derivative | DNA Type | Thermal Stabilization (°C) | Reference |
| 11a | AT-specific | Strong | nih.gov |
| 12a | AT-specific | Strong | nih.gov |
| 12b | AT-specific | Strong | nih.gov |
Inhibition of DNA Processing Enzymes (e.g., DNA Relaxation by Topoisomerase I)
DNA topoisomerases are essential enzymes involved in managing the topological states of DNA. Their inhibition is a common mechanism of action for many anticancer drugs. nih.gov Several 1H-benzo[d]imidazole derivatives have been identified as inhibitors of human topoisomerase I (Hu Topo I). nih.govacs.org
In a DNA relaxation assay, the ability of a compound to inhibit the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase I is measured. For example, the derivative 12b was found to inhibit 50% of the DNA relaxation by Hu Topo I at a concentration of 16 μM. nih.govacs.org This inhibitory activity is comparable to that of the well-known topoisomerase I inhibitor, camptothecin (CPT). nih.gov The inhibition of topoisomerase I by these compounds suggests that they interfere with critical DNA-mediated enzymatic processes, leading to the inhibition of cancer cell proliferation. nih.gov
| Compound | Target Enzyme | IC50 (μM) | Reference |
| 12b | Human Topoisomerase I | 16 | nih.gov |
| Camptothecin (CPT) | Human Topoisomerase I | Comparable to 12b | nih.gov |
| Compound 3 | Topoisomerase I | 4 | researchgate.net |
| Etoposide | Topoisomerase II | 44 | researchgate.net |
| Compound 4h | Topoisomerase I | Significant Inhibition | nih.gov |
| Compound 4b | Topoisomerase I | Significant Inhibition | nih.gov |
Cellular Response Mechanisms
The interaction of this compound and its derivatives with cellular components triggers specific response mechanisms, including cell cycle arrest and inhibition of cell proliferation.
Cell Cycle Arrest Induction (e.g., G2/M phase)
Flow cytometry analysis has revealed that certain 1H-benzo[d]imidazole derivatives can induce cell cycle arrest in cancer cells. nih.gov Specifically, compounds 11a , 12a , and 12b have been shown to cause a prominent arrest in the G2/M phase of the cell cycle in MDA-MB-231 breast cancer cells. nih.govacs.org This arrest in the G2/M phase prevents the cells from entering mitosis, thereby halting their division and proliferation. Another derivative, 6i , was found to induce a significant cell cycle arrest at the G1 phase in HepG2 liver cancer cells. nih.gov Treatment with compound 6i led to an increase in the percentage of cells in the G0-G1 phase from 52.39% to 72.13%. nih.gov
Inhibition of Proliferative Processes in Cell Lines
Derivatives of 1H-benzo[d]imidazole have demonstrated potent antiproliferative activity against a wide range of human cancer cell lines. nih.govnih.gov The 50% growth inhibition (GI50) values for the most potent molecules, such as 11a , 12a , and 12b , were in the micromolar to sub-micromolar range (0.16 to 3.6 μM) across a panel of 60 cancer cell lines. nih.govacs.org The inhibitory activity of these compounds is attributed to their ability to interfere with DNA-mediated enzymatic processes. nih.gov For example, a derivative of imidazo[1,2-a]pyrazine and 1H-benzo[d]imidazole, compound 31 , was found to be cytotoxic against 51 cell lines with GI50 values ranging from 0.80 to 2.87 µM. nih.gov
| Compound | Cell Line(s) | GI50 Range (µM) | Reference |
| 11a | NCI-60 Panel | 0.16 - 3.6 | nih.gov |
| 12a | NCI-60 Panel | 0.16 - 3.6 | nih.gov |
| 12b | NCI-60 Panel | 0.16 - 3.6 | nih.gov |
| 31 | 59 Human Cancer Cell Lines | 0.80 - 2.87 | nih.gov |
| 6c, 6h-j | Four different cancer cell lines | 7.82 - 21.48 | nih.gov |
| 4b | A549 | 7.34 | nih.gov |
| 4h | A549 | 4.56 | nih.gov |
Microbiological Interaction Mechanisms
Benzimidazole and its derivatives are recognized for their broad-spectrum antimicrobial activity. nih.gov These compounds have been found to be effective against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net The antimicrobial action of benzimidazole derivatives is believed to stem from their interaction with key microbial enzymes and cellular processes. While the precise mechanisms for this compound are not extensively detailed in the provided context, the general activity of the benzimidazole scaffold suggests potential interference with microbial DNA synthesis, protein synthesis, or cell wall integrity. nih.govresearchgate.net Novel benzimidazole derivatives have shown good antimicrobial activity with Minimum Inhibitory Concentrations (MIC) as low as 0.39–0.78 mg/L. nih.gov
Inhibition of Microbial Growth (e.g., Antibacterial and Antifungal Activity Mechanisms)
Benzimidazole derivatives exhibit broad-spectrum antimicrobial properties, and their mechanisms of action are multifaceted, often targeting essential cellular processes in bacteria and fungi.
The antibacterial action of benzimidazole derivatives is not yet fully elucidated but is thought to be influenced by differences in the cell wall structures between Gram-positive and Gram-negative bacteria, which affects the permeability of the compounds. acs.org Lipophilicity is a key factor, as it can facilitate the diffusion of these molecules across the bacterial outer membrane. nih.gov One specific target identified for some benzimidazole-thienopyrimidine hybrids is the enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD), which is essential for bacterial protein synthesis. nih.gov Inhibition of this enzyme disrupts tRNA function, leading to bacterial growth arrest. Furthermore, some derivatives have been shown to inhibit bacterial biofilm formation, a crucial factor in persistent infections, without directly inhibiting bacterial growth, suggesting a mechanism that interferes with cell-to-cell signaling or surface adhesion.
The antifungal mechanism of benzimidazole and other azole derivatives is better understood. Many of these compounds function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. up.ac.zaresearchgate.net This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting the conversion of lanosterol to ergosterol, these derivatives deplete ergosterol levels and cause the accumulation of toxic sterol intermediates, which increases the permeability and fluidity of the fungal membrane, ultimately leading to cell death. up.ac.za Some benzimidazole-triazole hybrids have shown potent activity against various plant pathogenic fungi and human fungal pathogens like Candida species. researchgate.net
Table 1: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Target Organism(s) | Proposed Mechanism of Action | Reference(s) |
|---|---|---|---|
| Benzimidazole-thienopyrimidine hybrids | P. aeruginosa, Gram-positive and Gram-negative bacteria, Candida albicans | Inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD). | nih.gov |
| 1-nonyl-1H-benzo[d]imidazole | Candida species, Aspergillus species | Inhibition of lanosterol 14α-demethylase, disrupting ergosterol synthesis. | up.ac.za |
| 1-decyl-1H-benzo[d]imidazole | Candida species, Aspergillus species | Inhibition of lanosterol 14α-demethylase, disrupting ergosterol synthesis. | up.ac.za |
| Imidazole (B134444) derivatives (general) | Bacteria and Fungi | Coordination with heme iron in flavohemoglobins, inhibiting Nitric Oxide Dioxygenase (NOD) function. | nih.gov |
| 5-halobenzimidazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Not fully elucidated, but structure-activity relationship suggests dependence on substituents. | researchgate.net |
Inhibition of Heme Binding and Biomineralization
A critical mechanism of action for several benzimidazole derivatives, particularly those with antiplasmodial (antimalarial) activity, is the disruption of the parasite's heme detoxification pathway. acs.orgnih.gov During its life cycle within red blood cells, the Plasmodium falciparum parasite digests host hemoglobin, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite biomineralizes this heme into an inert, crystalline pigment called hemozoin, a process equivalent to the formation of β-hematin. acs.orgnih.gov
Several benzimidazole derivatives have been shown to inhibit this vital detoxification process. acs.orgup.ac.za The flat, aromatic structure of the benzimidazole scaffold is thought to facilitate π-π stacking interactions with the heme molecule. up.ac.za This interaction interferes with the formation of hemozoin crystals. By inhibiting heme polymerization, these compounds cause the accumulation of toxic free heme within the parasite, which generates oxidative stress, damages cell membranes, and inhibits enzyme function, ultimately leading to parasite death. nih.govmesamalaria.org Heme fractionation studies have confirmed that treatment with certain benzimidazole analogues leads to a dose-dependent increase in free heme levels and a corresponding decrease in hemozoin levels within the parasite. mesamalaria.org This mechanism is considered a primary, though not exclusive, mode of antiplasmodial action for this class of compounds. up.ac.za
Mechanisms of Antioxidant and Anti-inflammatory Activity
Benzimidazole derivatives have demonstrated significant potential as antioxidant and anti-inflammatory agents, acting through various molecular pathways.
The anti-inflammatory effects of these compounds are often linked to their ability to modulate the production of pro-inflammatory mediators. Studies on certain benzoxazepine derivatives incorporating a benzimidazole structure have shown they can significantly decrease the transcription levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov Furthermore, these derivatives can downregulate the expression and activity of key inflammation-related enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of nitric oxide (NO) and prostaglandins, respectively. nih.gov Some derivatives may also exert their effects by activating the Nrf2-HO-1 signaling pathway, which helps to reduce intracellular reactive oxygen species (ROS) and alleviate inflammation. nih.gov
The antioxidant activity of benzimidazole derivatives is linked to their capacity to neutralize free radicals. The mechanism can involve hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). ijpsm.com For instance, imidazole derivatives containing a sterically hindered phenol group can interrupt radical chain oxidation processes. nih.govmdpi.com The phenolic hydroxyl group can donate a hydrogen atom to a peroxide radical, thus terminating the oxidative chain reaction. mdpi.com The resulting phenoxyl radical can be stabilized by the heterocyclic ring system. Computational studies using Density Functional Theory (DFT) have been employed to analyze parameters like bond dissociation enthalpy (BDE) and ionization potential (IP) to elucidate the specific antioxidant mechanisms of these compounds. ijpsm.com
Catalytic Applications and Contributions of 1,4 Dimethyl 1h Benzo D Imidazol 2 Amine Derivatives
Role as Catalysts in Organic Transformations
Derivatives of 2-aminobenzimidazoles have emerged as effective catalysts and ligands in numerous organic transformations. Their utility stems from the presence of multiple coordination sites (the amino group and the imidazole (B134444) nitrogen atoms) that can bind to metal centers, thereby stabilizing catalytic species and modulating their reactivity. These compounds are precursors to N-heterocyclic carbenes (NHCs), which have become a cornerstone of modern catalysis due to their strong σ-donating properties, forming highly stable bonds with transition metals like palladium and ruthenium.
Beyond their role as ligands in metal-based catalysis, chiral 2-aminobenzimidazole (B67599) derivatives have been successfully employed as organocatalysts. For instance, they have been shown to catalyze asymmetric reactions such as the α-amination and α-chlorination of 1,3-dicarbonyl compounds. researchgate.net In these roles, the benzimidazole (B57391) moiety often participates in hydrogen bonding, activating the substrate and controlling the stereochemical outcome of the reaction. researchgate.net Metal complexes incorporating benzimidazole derivatives are also widely used as catalysts for reactions like hydrogenation, hydroformylation, and various oxidation processes. nih.govnih.gov
Benzimidazole-Based Schiff Base Metal Complexes as Catalytic Systems
A significant application of 2-aminobenzimidazole derivatives is in the formation of Schiff base ligands. These are synthesized through the condensation reaction of the primary amino group at the C2 position with an aldehyde or ketone. The resulting imine (-C=N-) group, along with the nitrogen atoms of the benzimidazole ring, creates a multidentate coordination environment capable of chelating with a variety of transition metal ions, including Cu(II), Ni(II), Co(II), Pt(II), and Zn(II). nih.govnih.govrsc.orgrsc.org
These Schiff base metal complexes are notable for their stability and catalytic prowess. nih.gov The electronic and steric properties of the catalyst can be fine-tuned by modifying the substituents on either the benzimidazole core or the aldehyde/ketone precursor. This tunability allows for the optimization of catalytic activity and selectivity for specific chemical transformations. nih.gov
Benzimidazole-based complexes are effective catalysts for oxidation reactions, which are fundamental to synthetic chemistry. Copper-benzimidazole complexes, for example, have been utilized to catalyze the oxidation of alcohols into aldehydes and ketones. nih.gov
In the realm of alkene oxidation, Schiff base metal complexes have shown significant promise. Chiral manganese(II) Schiff base complexes, for instance, have been employed as catalysts for the enantioselective epoxidation of alkenes, a critical transformation for producing chiral building blocks for pharmaceuticals. nih.govglobalresearchonline.net Furthermore, benzimidazole adducts of methyltrioxorhenium(VII) have demonstrated high selectivity as catalysts for olefin epoxidation using hydrogen peroxide as a green oxidant. researchgate.net The benzimidazole ligand plays a crucial role in activating the metal center and facilitating the oxygen transfer process. More specialized applications include the use of benzimidazole as a directing group to achieve selective C-H bond hydroxylation in arenes, a challenging yet highly valuable transformation. researchgate.net
The catalytic activity of benzimidazole Schiff base complexes extends to condensation reactions, which are vital for forming carbon-carbon and carbon-nitrogen bonds. Schiff base complexes are known to catalyze reactions like the Aldol condensation. globalresearchonline.net
A notable example is their application in the Biginelli reaction, a one-pot multicomponent reaction that produces dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities. Platinum(II) complexes featuring benzimidazole-derived ligands have been developed as efficient, heterogeneous catalysts for the Biginelli reaction. iau.ir These catalysts promote the cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) under solvent-free conditions, providing excellent product yields and aligning with the principles of green chemistry. iau.ir Magnetically recyclable nanocatalysts functionalized with metal complexes have also been successfully applied to catalyze both Biginelli and benzimidazole synthesis reactions, highlighting the versatility and robustness of these systems. researchgate.net
Cross-Coupling Reaction Catalysis (e.g., Suzuki-Miyaura, Heck Reactions)
Derivatives of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine are particularly valuable as precursors to N-heterocyclic carbene (NHC) ligands for palladium-catalyzed cross-coupling reactions. These reactions, which form new carbon-carbon bonds, are indispensable tools in modern organic synthesis.
The Suzuki-Miyaura reaction , which couples organoboron compounds with organic halides, is efficiently catalyzed by benzimidazole-based Pd-NHC complexes. lookchem.com These catalysts exhibit high stability and activity, allowing reactions to proceed under mild, often ambient, conditions. They are effective for a broad range of substrates, including challenging heteroaromatic systems. lookchem.com The strong σ-donor character of the NHC ligand stabilizes the active Pd(0) species and facilitates the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. nih.gov
| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromotoluene | Phenylboronic acid | 0.1 | Water | >95% | core.ac.uk |
| 4-Chloroacetophenone | Phenylboronic acid | 0.5 | Water | ~90% | core.ac.uk |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 1.0 | DMF | 96% | lookchem.com |
| 2-Bromopyridine | Phenylboronic acid | 1.0 | DMF | 90% | lookchem.com |
Similarly, the Mizoroki-Heck reaction , which couples aryl halides with alkenes, benefits greatly from benzimidazole-derived NHC-palladium catalysts. researchgate.net These ligands are often superior to traditional phosphine ligands due to their higher thermal stability and resistance to oxidation, which is particularly advantageous for reactions involving less reactive aryl chlorides that require higher temperatures. researchgate.netacademie-sciences.frnih.gov Benzimidazole-based Pd-NHC complexes have been shown to effectively catalyze the coupling of various activated and deactivated aryl bromides and chlorides with styrenes and acrylates, often with high turnover numbers. researchgate.netacademie-sciences.fr
| Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Bromo-4-nitrobenzene | Styrene | 0.5 | NaOAc | Excellent | researchgate.net |
| Bromobenzene | Styrene | 1.0 | Cs2CO3 | 98% | academie-sciences.fr |
| 4-Chloroacetophenone | Styrene | 1.0 | Cs2CO3 | 95% | nih.gov |
| 4-Bromoanisole | tert-Butyl acrylate | 0.01 | Na2CO3 | 95% | academie-sciences.fr |
Green Chemistry Approaches in Catalytic Synthesis
The principles of green chemistry, which aim to reduce waste and utilize environmentally benign processes, are increasingly important in chemical synthesis. chemmethod.com Benzimidazole derivatives and their catalytic systems are well-suited to these approaches.
One major area of development is the synthesis of the benzimidazole compounds themselves using green methods. This includes using microwave irradiation to accelerate reactions and reduce energy consumption, employing solvent-free reaction conditions, and utilizing recyclable catalysts like zeolites or functionalized nanoparticles. mdpi.comijpdd.orgrjptonline.org For example, 2-amino-5,6-dimethylbenzimidazole has been used to synthesize Schiff base ligands and their metal complexes under solvent-free microwave conditions, resulting in high yields and significantly reduced reaction times. pen2print.orgpen2print.org
In their application, benzimidazole-based catalysts are pivotal in developing greener catalytic transformations. The high stability of Pd-NHC complexes allows for lower catalyst loadings and often enables reactions to be performed in environmentally friendly solvents like water. core.ac.uk The development of water-soluble benzimidazole-based ligands has facilitated Suzuki-Miyaura cross-coupling reactions in aqueous media, simplifying product isolation and reducing reliance on volatile organic compounds (VOCs). core.ac.uk Furthermore, the immobilization of these catalytic complexes on solid supports, such as polymers or magnetic nanoparticles, allows for easy recovery and reuse of the catalyst, which is a key tenet of green chemistry. researchgate.net
Advanced Materials Science Applications Derived from 1,4 Dimethyl 1h Benzo D Imidazol 2 Amine Structures
Synthesis of Functional Materials
There is no available research data detailing the use of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine as a primary building block in the synthesis of functional materials. Scientific studies have explored other, more complex benzimidazole-based ligands for creating materials with specific properties, but the role of this specific compound as a precursor has not been documented.
Application in Coordination Polymer Frameworks and Metal-Organic Frameworks (MOFs)
No studies have been found that report the incorporation of this compound as a ligand in the formation of coordination polymers or metal-organic frameworks (MOFs). The literature on benzimidazole-based MOFs focuses on different, often larger and more functionalized, derivatives to create porous and crystalline structures.
Development of Luminescent Materials
The potential of this compound in the development of luminescent materials has not been investigated in the available literature. Research into benzimidazole-containing luminophores typically involves structures with extended π-conjugation or specific coordination sites for metal ions, which are not characteristic of this specific amine.
Potential in Optical Materials Research
There are no dedicated research findings on the application or potential of this compound in optical materials research. Computational and experimental studies in this area tend to focus on other benzimidazole (B57391) derivatives designed to exhibit specific optoelectronic or nonlinear optical properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine, and how do reaction conditions influence yield?
- Methodology :
- Copper-catalyzed coupling : Use 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes under copper iodide catalysis to assemble the core structure (e.g., yields >75%) .
- Solvent selection : Ethanol or acetonitrile with catalysts like CBr4 promotes efficient cyclization and substitution reactions (e.g., 78% yield in CH3CN) .
- Purification : Column chromatography or recrystallization ensures purity, with NMR and LC-MS for validation .
Q. How can spectroscopic techniques (NMR, IR, MS) characterize the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.5–3.5 ppm). For example, 13C NMR peaks at δ 155–160 ppm confirm imidazole ring carbons .
- Mass spectrometry : Use APCI/ESI to detect [M+H]+ ions (e.g., m/z 251–459 range observed in related derivatives) .
- IR spectroscopy : Stretching vibrations for NH₂ (3332 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodology :
- Functional selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model electron distribution and HOMO-LUMO gaps .
- Thermochemical accuracy : Validate calculations against experimental atomization energies (average deviation <2.4 kcal/mol) .
- Reactivity hotspots : Identify nucleophilic sites (e.g., amine groups) for targeted derivatization .
Q. What strategies resolve contradictions in biological activity data (e.g., varying IC50 values across assays)?
- Methodology :
- Assay standardization : Control variables like pH, temperature, and solvent (e.g., DMSO concentration <1%) to minimize variability .
- Lipophilicity adjustments : Modify substituents (e.g., halogens or methyl groups) to optimize logP and ligand-lipophilicity efficiency (LLE). For example, a clogP reduction from 1.7 to 1.2 improved LLE by 30% in PRMT5 inhibitors .
- Crystallography : Use X-ray co-crystal structures (e.g., PDB: 8CTB) to validate binding modes and explain potency differences .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target selectivity?
- Methodology :
- Substituent screening : Synthesize analogs with varied substituents (e.g., 7-Cl, 1-isopropyl) and test against targets like JAK2 or PRMT5 .
- Binding assays : Measure Kd values via SPR or ITC to quantify interactions (e.g., PRMT5/MTA binding affinity <12 μM) .
- Computational docking : Use AutoDock or Schrödinger to predict binding poses and prioritize synthetic targets .
Q. What experimental and computational approaches elucidate the compound’s role in inhibiting hemozoin formation for antimalarial applications?
- Methodology :
- β-hematin inhibition assay : Quantify hemozoin crystal growth inhibition in vitro (IC50 <10 μM for active derivatives) .
- Molecular dynamics (MD) : Simulate interactions with heme dimers to identify critical π-stacking or H-bonding motifs .
- Metabolic stability : Assess microsomal half-life (t1/2 >60 min) to prioritize derivatives for in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



